molecular formula C12H12F2N4O B15115962 3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide

3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B15115962
M. Wt: 266.25 g/mol
InChI Key: ZEXQHZJBPXWBEY-UHFFFAOYSA-N
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Description

3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in the field of organic chemistry It features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a pyridin-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate can be synthesized using difluoroacetic acid and propargyl alcohol, followed by catalytic esterification using nanoscale titanium dioxide . The final step involves coupling the pyrazole derivative with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. The use of cost-effective reagents and catalysts, along with efficient purification techniques, is crucial for large-scale production. The process may also incorporate environmentally friendly practices to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(difluoromethyl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluoromethyl group enhances its stability and potential bioactivity, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H12F2N4O

Molecular Weight

266.25 g/mol

IUPAC Name

3-(difluoromethyl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H12F2N4O/c1-18-7-9(10(17-18)11(13)14)12(19)16-6-8-3-2-4-15-5-8/h2-5,7,11H,6H2,1H3,(H,16,19)

InChI Key

ZEXQHZJBPXWBEY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)NCC2=CN=CC=C2

Origin of Product

United States

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